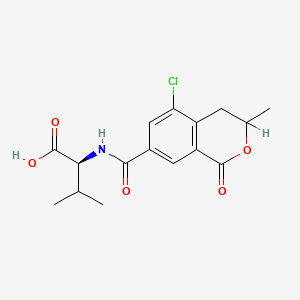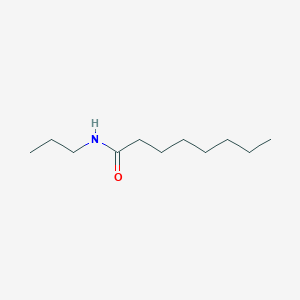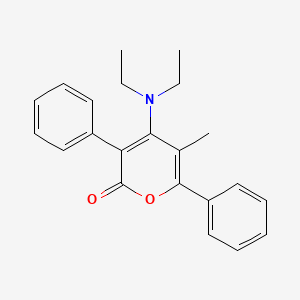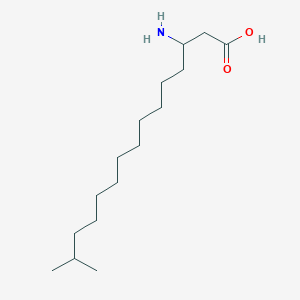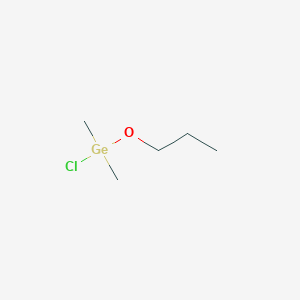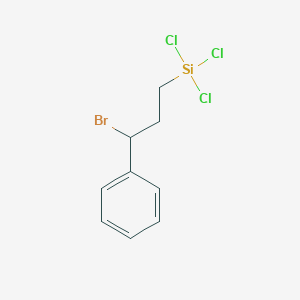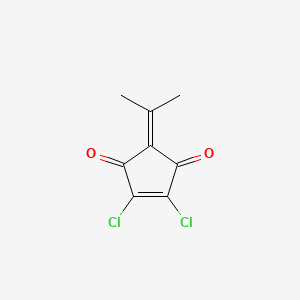
4,5-Dichloro-2-(propan-2-ylidene)cyclopent-4-ene-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloro-2-(propan-2-ylidene)cyclopent-4-ene-1,3-dione is a chemical compound with a unique structure that includes a cyclopentene ring substituted with chlorine atoms and a propan-2-ylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-(propan-2-ylidene)cyclopent-4-ene-1,3-dione typically involves the chlorination of cyclopentene derivatives followed by the introduction of the propan-2-ylidene group. One common method involves the reaction of cyclopent-4-ene-1,3-dione with chlorine gas under controlled conditions to introduce the chlorine atoms at the 4 and 5 positions. The propan-2-ylidene group can then be introduced through a reaction with an appropriate alkylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the use of chlorine gas and other reactive chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dichloro-2-(propan-2-ylidene)cyclopent-4-ene-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can remove chlorine atoms or reduce double bonds within the molecule.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
4,5-Dichloro-2-(propan-2-ylidene)cyclopent-4-ene-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include the development of new pharmaceuticals with specific biological targets.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4,5-Dichloro-2-(propan-2-ylidene)cyclopent-4-ene-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms and the propan-2-ylidene group can influence the compound’s reactivity and binding affinity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indane-1,3-dione: A structurally similar compound with applications in organic synthesis and medicinal chemistry.
2,4-Dichloro-5-(2,4,6-trimethoxyphenyl)cyclopent-4-ene-1,3-dione:
Uniqueness
4,5-Dichloro-2-(propan-2-ylidene)cyclopent-4-ene-1,3-dione is unique due to the specific arrangement of chlorine atoms and the propan-2-ylidene group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
63552-92-1 |
|---|---|
Formule moléculaire |
C8H6Cl2O2 |
Poids moléculaire |
205.03 g/mol |
Nom IUPAC |
4,5-dichloro-2-propan-2-ylidenecyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C8H6Cl2O2/c1-3(2)4-7(11)5(9)6(10)8(4)12/h1-2H3 |
Clé InChI |
GGCXPKUJJMCXBK-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1C(=O)C(=C(C1=O)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [2-(diethylamino)-2-ethoxyethenyl]phosphonate](/img/structure/B14497491.png)
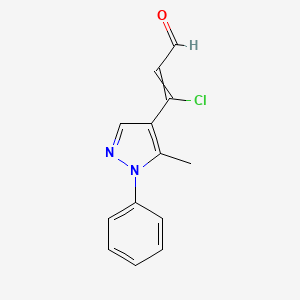
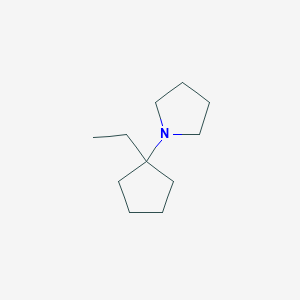
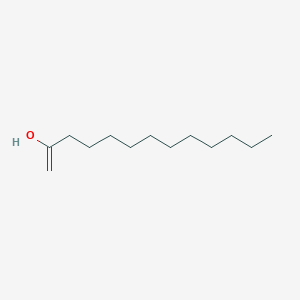
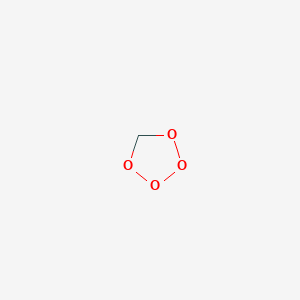
![2-[1-(3-Pyridin-2-ylpiperidin-1-yl)sulfanylpiperidin-3-yl]pyridine;2,4,6-trinitrophenol](/img/structure/B14497523.png)
![2',3,4',5-Tetrachloro[1,1'-biphenyl]-2-amine](/img/structure/B14497539.png)
